3-Phenoxybenzaldehyde

Description

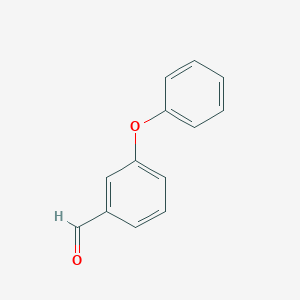

Structure

3D Structure

Properties

IUPAC Name |

3-phenoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLGCTNJRREZHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3028005 | |

| Record name | 3-Phenoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3028005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 3-Phenoxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000164 [mmHg] | |

| Record name | 3-Phenoxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

39515-51-0 | |

| Record name | 3-Phenoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39515-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039515510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 3-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Phenoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3028005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZI2173196 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Phenoxybenzaldehyde chemical properties and structure elucidation

An In-depth Technical Guide to 3-Phenoxybenzaldehyde: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and key experimental protocols related to this compound. This compound is a critical intermediate in the synthesis of various synthetic pyrethroid insecticides, making its thorough understanding essential for professionals in agrochemical and pharmaceutical development.[1][2]

Chemical and Physical Properties

This compound is a clear, light yellow to amber liquid.[1] It is characterized by its insolubility in water and solubility in various organic solvents, including alcohol, benzene, and toluene.[1] Key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O₂ | [3][4][5] |

| Molecular Weight | 198.22 g/mol | [3][4][5] |

| Boiling Point | 169-169.5 °C at 11 mmHg | [1][3][4] |

| 184 °C at 14 mmHg | [6] | |

| Melting Point | 13 °C (55.4 °F) | [7] |

| Density | 1.147 g/mL at 25 °C | [1][3][4] |

| Refractive Index (n20/D) | 1.595 | [1][3][4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3][4] |

| CAS Number | 39515-51-0 | [1][3][4] |

Structure Elucidation

The molecular structure of this compound is confirmed through a combination of modern spectroscopic techniques. These methods provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons. The aldehydic proton (CHO) appears as a singlet at a significantly downfield chemical shift, typically around 9.9 ppm.[8] The aromatic protons on the two benzene rings resonate in the range of 7.0 to 7.6 ppm, showing complex splitting patterns due to spin-spin coupling.[8]

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments. The carbonyl carbon of the aldehyde group is highly deshielded and appears at the lowest field, often around 193 ppm.[9] The aromatic carbons, including those bonded to the ether oxygen, resonate in the typical aromatic region of approximately 110-160 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands:

-

A strong, sharp peak around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group.

-

Absorption bands in the 3000-3100 cm⁻¹ region due to C-H stretching of the aromatic rings.

-

A distinct C-H stretch for the aldehyde proton is typically observed around 2850 cm⁻¹ and 2750 cm⁻¹ .

-

Strong bands around 1200-1250 cm⁻¹ are indicative of the C-O-C asymmetric stretching of the ether linkage.

-

Peaks in the 1400-1600 cm⁻¹ range are due to C=C stretching vibrations within the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 198, corresponding to the molecular weight of the compound.[8] Common fragment ions observed include those resulting from the loss of the formyl group (-CHO) at m/z = 169 and the phenoxy group (-OC₆H₅) at m/z = 105.[8]

Caption: Workflow for Spectroscopic Structure Elucidation.

Experimental Protocols

Synthesis via Ullmann Condensation

One common method for synthesizing this compound involves the reaction of m-hydroxybenzaldehyde with bromobenzene.[10]

Methodology:

-

Salification: In a reaction vessel, mix m-hydroxybenzaldehyde (1.0 mol), N,N-dimethylformamide (DMF) as the solvent, and anhydrous potassium carbonate (1.2 mol).[10]

-

Heat the mixture to 90-100°C and stir for 1 hour to facilitate the formation of the potassium phenoxide intermediate.[10]

-

Condensation: While maintaining the temperature at 90-100°C, add bromobenzene (1.05 mol) dropwise to the reaction mixture.[10]

-

Continue stirring the mixture at this temperature for 2-4 hours to allow the substitution reaction to proceed to completion. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).[10]

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.[10] The filtrate is then subjected to fractional distillation under reduced pressure. Collect the fraction boiling at 170-190°C to obtain pure this compound.[10]

Caption: Synthesis Workflow via Ullmann Condensation.

Purification via Bisulfite Adduct Formation

A highly effective method for purifying crude this compound involves the reversible formation of a solid bisulfite adduct.[11]

Methodology:

-

Adduct Formation: Dissolve the crude this compound in a suitable solvent like chlorobenzene.[11] Prepare an aqueous solution of sodium bisulfite (e.g., 20% w/w).[11]

-

Add a phase-transfer catalyst, such as benzyltriethylammonium chloride, to the bisulfite solution.[11]

-

Slowly add the crude aldehyde solution to the stirred bisulfite solution at room temperature over a period of 2 hours.[11]

-

The this compound bisulfite adduct will precipitate as a crystalline solid.

-

Isolation: Collect the solid adduct by filtration and wash it with an organic solvent (e.g., toluene) to remove non-aldehydic impurities.[11]

-

Decomposition: Decompose the adduct to regenerate the pure aldehyde. This can be achieved by treating the solid adduct with either a base (e.g., sodium carbonate solution) or an acid (e.g., dilute HCl), or by heating the adduct in a suitable solvent system.[11]

-

Extraction: Extract the liberated pure this compound with an organic solvent (e.g., toluene). Wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent by distillation to yield the purified product.[11]

Caption: Purification Workflow for this compound.

Role in Synthesis

This compound is a cornerstone intermediate in the industrial synthesis of several Type II pyrethroid insecticides. These include widely used products like deltamethrin, cypermethrin, and fenvalerate.[1] The general pathway involves the reaction of this compound with a cyanide source to form a cyanohydrin, which is then esterified with a suitable acid chloride (e.g., DV-acid chloride) to yield the final pyrethroid.

Caption: General Pathway for Pyrethroid Synthesis.

References

- 1. This compound | 39515-51-0 [chemicalbook.com]

- 2. Cas 39515-51-0,3-Phenoxy-benzaldehyde | lookchem [lookchem.com]

- 3. This compound 98 39515-51-0 [sigmaaldrich.com]

- 4. This compound 98 39515-51-0 [sigmaaldrich.com]

- 5. This compound | 39515-51-0 | FP26888 | Biosynth [biosynth.com]

- 6. This compound 39515-51-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound(39515-51-0) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Preparation method of m-phenoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 11. US4162269A - Purification process for this compound - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 3-Phenoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-Phenoxybenzaldehyde, a key intermediate in the synthesis of various chemical compounds, most notably pyrethroid insecticides. This document covers its fundamental chemical identifiers, physical and chemical properties, detailed experimental protocols for its synthesis and subsequent use, and its metabolic fate in biological systems. The information is presented to support research, development, and manufacturing activities in the chemical and pharmaceutical industries.

Chemical Identification and Properties

This compound, also known as m-phenoxybenzaldehyde, is an aromatic aldehyde featuring a phenoxy group at the meta position of the benzaldehyde ring.

CAS Number: 39515-51-0

IUPAC Name: this compound

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀O₂ | [1] |

| Molecular Weight | 198.22 g/mol | [1] |

| Appearance | Clear light yellow to amber liquid | [1] |

| Boiling Point | 169-169.5 °C at 11 mmHg | [1] |

| Density | 1.147 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.595 | [1] |

| Solubility | Insoluble in water; soluble in alcohol, benzene, toluene | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been developed. A common and effective method is the Sommelet reaction, which involves the conversion of a 3-phenoxybenzyl halide using hexamethylenetetramine.

Synthesis via Sommelet Reaction

This protocol describes the synthesis of this compound from 3-phenoxybenzyl bromide.

Experimental Protocol:

-

A mixture of 3-phenoxybenzyl bromide and hexamethylenetetramine is prepared in a 1:1 to 1:2 molar ratio.

-

The reactants are suspended in a solvent system of aqueous ethanol (typically 60-70% ethanol) or aqueous acetic acid.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure complete reaction. The reaction is exothermic, so initial heating may not be required.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The mixture is then acidified with a dilute mineral acid, such as hydrochloric acid.

-

The this compound is extracted from the aqueous mixture using an organic solvent like diethyl ether.

-

The organic extract is washed with a dilute acid, followed by a dilute alkali solution, and finally with water.

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

The solvent is removed under reduced pressure to yield crude this compound as an oil.

-

The crude product can be further purified by vacuum distillation to obtain high-purity this compound[2][3][4].

Logical Relationship of the Sommelet Reaction:

Caption: Workflow of the Sommelet reaction for synthesizing this compound.

Application in Pyrethroid Synthesis

This compound is a critical precursor for the synthesis of a wide range of synthetic pyrethroid insecticides, including cypermethrin, deltamethrin, and fenvalerate. These insecticides are valued for their high efficacy against various pests and relatively low mammalian toxicity.

Synthesis of Cypermethrin

The following protocol details the synthesis of cypermethrin from this compound and 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acyl chloride).

Experimental Protocol:

-

A solution of sodium cyanide (0.049 mole) is prepared in a 1:1 (v/v) mixture of water and tetrahydrofuran (50 ml) and cooled to 15 °C.

-

A mixture of this compound (7.00 g, 0.035 mole) and DV-acyl chloride (10.00 g, 0.042 mole) is added dropwise to the stirred sodium cyanide solution over 30 minutes, maintaining the temperature at 15 °C.

-

The reaction mixture is stirred for an additional 2 hours at 15 °C.

-

The product is extracted three times with methylene chloride (40 ml each).

-

The combined organic layers are washed once with 2 N aqueous NaOH (50 ml) and then four times with water (50 ml portions) until the final wash has a pH of approximately 6.

-

The organic layer is dried over anhydrous magnesium sulfate (MgSO₄).

-

The solvent is removed by concentration to yield α-cyano-3-phenoxybenzyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate (cypermethrin). The reported yield is 95.5%[5].

Synthetic Pathway to Cypermethrin:

Caption: Synthetic pathway for the production of Cypermethrin.

Biodegradation of this compound

Understanding the environmental fate of this compound is crucial due to its widespread use in agriculture. Studies have shown that it can be biodegraded by various microorganisms.

Microbial Degradation by Streptomyces aureus

The bacterium Streptomyces aureus strain HP-S-01, isolated from activated sludge, has been shown to effectively degrade this compound. This degradation is part of the metabolic pathway for the breakdown of pyrethroid insecticides like deltamethrin.

Metabolic Pathway:

Streptomyces aureus metabolizes this compound through an oxidative pathway. The initial step involves the oxidation of the aldehyde group to a carboxylic acid, forming 3-phenoxybenzoic acid. Further metabolism can lead to the cleavage of the ether bond, resulting in simpler aromatic compounds that can be further mineralized[6][7]. One identified metabolite from the further oxidation of this compound is 2-hydroxy-4-methoxy benzophenone[6].

Biodegradation Pathway:

Caption: Biodegradation pathway of Deltamethrin and this compound by Streptomyces aureus.

Quantitative Data on Biodegradation

Studies have quantified the degradation of this compound by Streptomyces aureus in soil.

| Condition | Initial Concentration (mg/kg) | Degradation after 10 days (%) | Reference |

| Sterilized Soil | 50 | 73.1 | [8] |

| Non-sterilized Soil | 50 | 79.3 | [8] |

| Non-sterilized Soil + Sucrose | 50 | 73.3 | [8] |

Conclusion

This compound is a versatile and economically important chemical intermediate. Its synthesis and application, particularly in the production of pyrethroid insecticides, are well-established. Ongoing research into its environmental fate and biodegradation pathways is crucial for ensuring its sustainable use. The experimental protocols and data presented in this guide offer a valuable resource for professionals in the field, facilitating further research and development.

References

- 1. chembk.com [chembk.com]

- 2. CH641435A5 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 3. US4162269A - Purification process for this compound - Google Patents [patents.google.com]

- 4. US4108904A - Process for the preparation of m-phenoxybenzaldehyde - Google Patents [patents.google.com]

- 5. Cypermethrin synthesis - chemicalbook [chemicalbook.com]

- 6. Biodegradation of deltamethrin and its hydrolysis product this compound by a newly isolated Streptomyces aureus strain HP-S-01 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bioremediation of β-cypermethrin and this compound contaminated soils using Streptomyces aureus HP-S-01 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Persistence and Degradation of 3-Phenoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxybenzaldehyde (3-PBAld) is a significant environmental intermediate stemming from the widespread use of synthetic pyrethroid insecticides. As a primary degradation product of compounds such as deltamethrin, cypermethrin, and fenvalerate, its environmental fate is of considerable interest.[1][2] This technical guide provides an in-depth overview of the environmental persistence and degradation pathways of 3-PBAld, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic and experimental workflows.

Physicochemical Properties and Bioaccumulation Potential

Understanding the fundamental physicochemical properties of 3-PBAld is crucial for predicting its behavior in various environmental compartments.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀O₂ | |

| Molecular Weight | 198.22 g/mol | |

| log Pow (Octanol-Water Partition Coefficient) | 3.38 | |

| Water Solubility | 58 mg/L (at 25°C) | [3] |

| Boiling Point | 169-169.5 °C at 11 mmHg | |

| Density | 1.147 g/mL at 25 °C |

The octanol-water partition coefficient (log Pow) is a key indicator of a substance's potential for bioaccumulation. A log Pow value of 3.38 suggests a moderate potential for partitioning into fatty tissues. However, it is generally considered that substances with a log Kow below 3 have a low potential to bioaccumulate.[4] While direct experimental data on the bioconcentration factor (BCF) for 3-PBAld is limited, the available log Pow value suggests that significant bioaccumulation is not expected.

Environmental Fate and Degradation

The environmental persistence of 3-PBAld is influenced by a combination of biotic and abiotic degradation processes.

Biodegradation

Microbial degradation is a primary mechanism for the dissipation of 3-PBAld in the environment. Several bacterial and fungal species have been identified that can utilize 3-PBAld and its precursor, 3-phenoxybenzoic acid (3-PBA), as a source of carbon and energy.

Key Microbial Degraders:

-

Streptomyces aureus HP-S-01: Isolated from activated sludge, this strain effectively degrades deltamethrin to 3-PBAld and further metabolizes it.[2][5]

-

Pseudomonas aeruginosa PAO1: This bacterium has demonstrated the ability to efficiently degrade beta-cypermethrin and its major metabolite, 3-PBAld, in both water and soil environments.[2]

-

Bacillus sp. DG-02: This soil bacterium can degrade 3-PBA, a common oxidation product of 3-PBAld.[1]

-

Stenotrophomonas sp. ZS-S-01: This strain has been shown to effectively degrade fenvalerate and its hydrolysis product, 3-PBA.[6]

Biodegradation Kinetics:

The degradation of 3-PBAld and related compounds often follows first-order kinetics. The half-life (t½) is a critical parameter for assessing environmental persistence.

| Compound | Matrix | Conditions | Half-life (t½) in days | Reference |

| 3-Phenoxybenzoic Acid (3-PBA) | Non-sterilized soil | Inoculated with Bacillus sp. DG-02 | 3.4 | [1] |

| 3-Phenoxybenzoic Acid (3-PBA) | Sterilized soil | Inoculated with Bacillus sp. DG-02 | 4.1 | [1] |

| 3-Phenoxybenzoic Acid (3-PBA) | Non-sterilized soil | Not inoculated | 101.9 | [1] |

| 3-Phenoxybenzoic Acid (3-PBA) | Sterilized soil | Not inoculated | 187.3 | [1] |

| Beta-cypermethrin | Non-sterilized soil | - | 6.84 | [2] |

| This compound (3-PBAld) | Sterilized soil | Inoculated with S. aureus HP-S-01 | Reduced by 133.7–186.8 days compared to control | [6] |

| This compound (3-PBAld) | Non-sterilized soil | Inoculated with S. aureus HP-S-01 | Reduced by 133.7–186.8 days compared to control | [6] |

A study on Bacillus sp. strain DG-02 demonstrated that it could degrade 96.5% of an initial 50 mg·L⁻¹ concentration of this compound in mineral salt medium within 72 hours.[1] Another study using Stenotrophomonas sp. strain ZS-S-01 showed efficient degradation of 3-PBA in various soils, with half-lives ranging from 2.3 to 4.9 days.[6]

Degradation Pathways:

The primary biotic degradation pathway for 3-PBAld involves its oxidation to 3-phenoxybenzoic acid (3-PBA). This is a crucial step as 3-PBA itself can be persistent and exhibit antimicrobial properties, potentially inhibiting further degradation.[7] Subsequently, microorganisms can cleave the ether bond of 3-PBA, leading to the formation of simpler aromatic compounds that can enter central metabolic pathways. For instance, Streptomyces aureus HP-S-01 has been observed to further oxidize 3-PBAld to 2-hydroxy-4-methoxy benzophenone.[2][5]

Abiotic Degradation

Abiotic processes, including photodegradation and hydrolysis, also contribute to the transformation of 3-PBAld in the environment. However, these processes are generally slower than microbial degradation, especially under anaerobic or sterile conditions.[7]

Photodegradation:

Sunlight can induce the degradation of pyrethroids and their metabolites. 3-Phenoxybenzyl alcohol, a reduction product of 3-PBAld, is a known intermediate in the photocatabolism of pyrethroids, which can then be oxidized to 3-PBA.[7][8] Specific kinetic data for the direct photodegradation of 3-PBAld, such as its quantum yield and half-life in aqueous environments, are not extensively documented in the reviewed literature.

Hydrolysis:

Experimental Protocols

Microbial Degradation Studies

A generalized workflow for investigating the microbial degradation of 3-PBAld is outlined below.

Detailed Methodologies:

-

Culture Medium: Mineral Salt Medium (MSM) is commonly used, with 3-PBAld added as the sole carbon source to enrich for and study degrading microorganisms. The composition of MSM typically includes (g/L): (NH₄)₂SO₄, 2.0; K₂HPO₄, 1.5; KH₂PO₄, 0.5; MgSO₄·7H₂O, 0.2; CaCl₂, 0.01; FeSO₄·7H₂O, 0.001.

-

Incubation Conditions: Degradation experiments are generally conducted at temperatures ranging from 25-37°C and a pH between 6.0 and 8.0, with shaking to ensure aeration.[2]

-

Sample Preparation for Analysis: For liquid cultures, samples are typically centrifuged to remove biomass, and the supernatant is extracted with a solvent like ethyl acetate. For soil samples, extraction is often performed with a solvent mixture such as acetone/hexane.

-

Analytical Quantification (HPLC): High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is a standard method for quantifying the concentration of 3-PBAld.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly employed.

-

Detection: UV detection is typically set at a wavelength of 254 nm.

-

-

Metabolite Identification (GC-MS): Gas Chromatography-Mass Spectrometry (GC-MS) is used to identify the degradation products.

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS).

-

Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 50°C and ramping up to 280°C.

-

Ionization: Electron Impact (EI) ionization is standard for generating mass spectra, which can be compared to spectral libraries for identification.

-

Conclusion

This compound is a transient but important intermediate in the environmental degradation of synthetic pyrethroid insecticides. While it can be persistent under certain conditions, a diverse range of microorganisms are capable of its degradation, primarily through oxidation to 3-phenoxybenzoic acid and subsequent ether cleavage. The half-life of 3-PBAld and its metabolites in the environment is highly dependent on microbial activity, which is in turn influenced by factors such as temperature, pH, and nutrient availability. Abiotic degradation processes like photodegradation and hydrolysis also play a role, although they are generally less significant than biodegradation. Further research is needed to fully elucidate the kinetics of abiotic degradation and to obtain more comprehensive data on the bioaccumulation potential of 3-PBAld in various aquatic and terrestrial organisms. This knowledge will be crucial for conducting accurate environmental risk assessments and developing effective bioremediation strategies for pyrethroid-contaminated sites.

References

- 1. Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp | PLOS One [journals.plos.org]

- 2. Pseudomonas aeruginosa based concurrent degradation of beta-cypermethrin and metabolite this compound, and its bioremediation efficacy in contaminated soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Aquatic Bioconcentration/Bioaccumulation - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 5. Biodegradation of deltamethrin and its hydrolysis product this compound by a newly isolated Streptomyces aureus strain HP-S-01 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrethroid-Degrading Microorganisms and Their Potential for the Bioremediation of Contaminated Soils: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Pyrethroid-Degrading Microorganisms and Their Potential for the Bioremediation of Contaminated Soils: A Review [frontiersin.org]

- 9. e3s-conferences.org [e3s-conferences.org]

3-Phenoxybenzaldehyde Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Phenoxybenzaldehyde (3-PBA) in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing established experimental protocols for determining solubility, alongside a summary of qualitative solubility information.

Core Concepts in Solubility

Solubility is a critical physicochemical parameter in drug development and chemical synthesis, influencing bioavailability, formulation, and reaction kinetics. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a compound like this compound, which serves as a key intermediate in the synthesis of pyrethroid insecticides, understanding its solubility in different organic media is paramount for process optimization and formulation development.[1]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents such as methanol, ethanol, acetone, toluene, ethyl acetate, and hexane at defined temperatures. However, qualitative descriptions of its solubility are available and summarized in the table below.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description | Citation |

| Water | Insoluble | [1] |

| 58 mg/L (at 25 °C) | [2] | |

| Alcohols (general) | Soluble | [1][3] |

| Methanol | Slightly Soluble | [1][4] |

| Ethanol | Soluble | [1] |

| Benzene | Soluble | [1][3] |

| Toluene | Soluble | [1][3] |

| Chloroform | Soluble | [1][4] |

| Dichloromethane | Slightly Soluble | [1][4] |

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid solute in a solvent. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Apparatus:

-

This compound (solute)

-

Organic solvent of choice (e.g., methanol, ethanol, acetone, etc.)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, or funnel with filter paper)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow equilibrium to be reached (typically 24-48 hours). The time required for equilibrium may need to be determined experimentally.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is reached, allow the solution to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Filter the collected supernatant through a suitable filter (e.g., a 0.45 µm PTFE syringe filter for organic solvents) to remove any remaining solid particles.

-

-

Determination of Solute Mass:

-

Transfer a precisely measured volume of the clear, saturated filtrate into a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a vacuum oven at a suitable temperature may be used.

-

Once the solvent is fully evaporated, place the dish or vial in an oven at a temperature below the melting point of this compound to remove any residual solvent until a constant weight is achieved.

-

Cool the dish or vial in a desiccator to room temperature and weigh it on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final weight.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Calculation Example (for g/100 mL):

Solubility ( g/100 mL) = (Mass of dissolved 3-PBA in g / Volume of filtrate in mL) x 100

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for determining the solubility of this compound using the gravimetric method.

References

Methodological & Application

Application Notes: Analytical Methods for the Detection of 3-Phenoxybenzaldehyde in Soil

Introduction

3-Phenoxybenzaldehyde (3-PBA) is a common metabolite of synthetic pyrethroid pesticides, which are widely used in agriculture. Due to its potential toxicity and persistence in the environment, sensitive and reliable analytical methods are required for its detection and quantification in soil matrices. These application notes provide an overview of the analytical methodologies, with a focus on sample preparation and chromatographic techniques, to assist researchers and scientists in developing and validating methods for 3-PBA analysis in soil.

Analytical Techniques

The determination of 3-PBA in soil typically involves two main stages: sample preparation (extraction and cleanup) and instrumental analysis. The choice of method depends on factors such as the required sensitivity, sample throughput, and available instrumentation.

1. Sample Preparation

The primary goal of sample preparation is to extract 3-PBA from the complex soil matrix and remove interfering substances that could affect the accuracy and precision of the analysis. Common extraction techniques include:

-

Solvent Extraction: This is a traditional method involving the extraction of the soil sample with an organic solvent or a mixture of solvents. Common solvents include acetone, hexane, and dichloromethane.[1] Techniques like sonication or shaking are often employed to enhance extraction efficiency.

-

Accelerated Solvent Extraction (ASE): ASE is an automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption compared to traditional methods.[2]

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has become popular for pesticide residue analysis in various matrices, including soil.[3][4] It involves a simple two-step process: an extraction/partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step using a combination of sorbents to remove interfering matrix components.[3][4]

Following extraction, a cleanup step is often necessary to remove co-extracted matrix components. Solid-phase extraction (SPE) is a widely used cleanup technique.[1][5]

2. Instrumental Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common instrumental techniques for the determination of 3-PBA.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a Diode Array Detector (DAD) or a Fluorescence Detector (FLD), offers a robust method for the analysis of 3-PBA.[6] Reverse-phase HPLC is a common approach for the separation of 3-PBA.[7]

-

Gas Chromatography (GC): GC coupled with selective detectors such as an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) provides high sensitivity and selectivity for 3-PBA analysis.[8][9][10] GC-MS is particularly powerful for confirmation of the analyte's identity.

Method Validation

To ensure the reliability of the analytical results, the chosen method must be validated. Key validation parameters include:[8][11][12]

-

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.[13]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[3][13]

-

Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed through recovery studies on spiked samples.[3][13]

-

Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[13]

-

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of pesticides, including compounds similar to 3-PBA, in soil using chromatographic methods. Please note that these are representative values and actual performance may vary depending on the specific matrix, instrumentation, and method conditions.

| Parameter | Gas Chromatography (GC-MS/MS) | High-Performance Liquid Chromatography (HPLC-DAD/FLD) |

| Limit of Detection (LOD) | 0.5 - 5 µg/kg | 2 - 20 µg/kg |

| Limit of Quantification (LOQ) | 2 - 20 µg/kg[3] | 6 - 70 µg/kg[6] |

| Recovery | 70 - 120%[3] | 80 - 110% |

| Precision (RSD) | < 20%[3] | < 15% |

| Linearity (r²) | > 0.99[3] | > 0.99 |

Experimental Protocols

This section provides a detailed protocol for the determination of this compound in soil using a modified QuEChERS extraction method followed by GC-MS analysis.

1. Materials and Reagents

-

Soil sample, air-dried and sieved (2 mm)

-

This compound analytical standard

-

Acetonitrile (ACN), HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (optional, for highly pigmented soils)

-

Deionized water

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

GC vials

2. Standard Solution Preparation

-

Prepare a stock solution of 3-PBA (e.g., 1000 µg/mL) in a suitable solvent like acetonitrile.

-

Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to create a calibration curve (e.g., 10, 25, 50, 100, 250, 500 µg/L).

3. Sample Extraction (QuEChERS)

-

Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of deionized water to the soil and vortex for 30 seconds to hydrate the sample.

-

Add 10 mL of acetonitrile to the tube.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

-

Immediately cap the tube tightly and vortex vigorously for 1 minute.

-

Centrifuge the tube at ≥3000 rpm for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer a 1 mL aliquot of the acetonitrile supernatant (upper layer) to a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

-

Vortex the tube for 30 seconds.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into a GC vial.

5. GC-MS Analysis

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A suitable capillary column for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 280 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp to 150 °C at 25 °C/min.

-

Ramp to 300 °C at 10 °C/min, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 290 °C.

-

Ion Source Temperature: 230 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for confirmation. Monitor characteristic ions for 3-PBA.

6. Data Analysis and Quality Control

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the amount of 3-PBA in the soil samples by comparing their peak areas to the calibration curve.

-

Include method blanks, spiked blanks, and matrix spikes in each batch of samples to monitor for contamination, recovery, and matrix effects.

Visualizations

References

- 1. env.go.jp [env.go.jp]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. edepot.wur.nl [edepot.wur.nl]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. swaenviro.com [swaenviro.com]

- 9. Gas chromatographic determination of acrinathrine and this compound residues in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. eurl-pesticides.eu [eurl-pesticides.eu]

- 12. Validation of Chemical Methods for Residue Analysis - WUR [wur.nl]

- 13. bcspshift.com [bcspshift.com]

Application Notes and Protocols: The Role of 3-Phenoxybenzaldehyde in Pyrethroid Insecticide Synthesis

Introduction

3-Phenoxybenzaldehyde (m-Phenoxybenzaldehyde) is a critical organic intermediate in the agrochemical industry, serving as a cornerstone for the synthesis of numerous synthetic pyrethroid insecticides.[1][2] Pyrethroids are highly effective, broad-spectrum insecticides valued for their high insecticidal activity and relatively low toxicity to mammals.[2] This document provides detailed application notes and experimental protocols for the synthesis of key pyrethroids—Cypermethrin, Permethrin, and Fenvalerate—utilizing this compound as the primary precursor. The methodologies are intended for researchers, chemists, and professionals involved in agrochemical and drug development.

Application Note 1: Synthesis of α-Cyano Pyrethroids (e.g., Cypermethrin)

The synthesis of α-cyano pyrethroids like Cypermethrin involves a one-pot reaction where this compound reacts with an acid chloride and a cyanide source. This process, often a variation of a cyanohydrin reaction followed by esterification, efficiently constructs the complex molecule.

General Reaction Scheme: Cypermethrin Synthesis

The synthesis of Cypermethrin proceeds by the condensation of this compound with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acid chloride) in the presence of sodium cyanide.[3][4][5]

Caption: One-pot synthesis of Cypermethrin from this compound.

Experimental Protocol: Cypermethrin Synthesis

This protocol is adapted from a documented procedure for synthesizing α-cyano-3-phenoxybenzyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate (Cypermethrin).[3]

-

Preparation: In a suitable reaction vessel, prepare a stirred solution of sodium cyanide (2.40 g, 0.049 mole) in a 1:1 (v/v) mixture of water and tetrahydrofuran (50 ml).

-

Reaction Initiation: Cool the solution to 15°C.

-

Addition of Reactants: Add a mixture of this compound (7.00 g, 0.035 mole) and 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride (10.00 g, 0.042 mole) dropwise to the cyanide solution over 30 minutes, maintaining the temperature at 15°C.

-

Reaction Completion: Continue stirring at 15°C for an additional 2 hours after the addition is complete.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract three times with methylene chloride (40 ml each).

-

Washing: Combine the organic layers and wash once with 2 N aqueous NaOH (50 ml), followed by four washes with water (50 ml portions) until the final wash has a pH of approximately 6.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product.

Quantitative Data: Cypermethrin Synthesis

| Reactant/Product | Molecular Weight ( g/mol ) | Mass / Volume | Moles | Molar Ratio | Yield (%) | Purity (%) | Reference |

| This compound | 198.22 | 7.00 g | 0.035 | 1.0 | - | ~98.5 | [3][6] |

| DV-acid chloride | 237.52 | 10.00 g | 0.042 | 1.2 | - | ~98.0 | [3][6] |

| Sodium Cyanide | 49.01 | 2.40 g | 0.049 | 1.4 | - | - | [3] |

| Cypermethrin | 416.30 | 13.9 g | ~0.033 | - | 95.5 | >98.5 | [3][6] |

Application Note 2: Synthesis of Non-α-Cyano Pyrethroids (e.g., Permethrin)

The synthesis of non-α-cyano pyrethroids like Permethrin from this compound is typically a two-step process. First, the aldehyde is reduced to the corresponding alcohol, which is then esterified with the appropriate acid chloride.[7][8]

General Reaction Scheme: Permethrin Synthesis

The process involves the initial reduction of this compound to 3-Phenoxybenzyl alcohol, followed by coupling with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acid chloride).[7][8][9]

Caption: Two-step synthesis of Permethrin from this compound.

Experimental Protocol: Permethrin Synthesis

This protocol is a generalized procedure based on patent literature.[7][8]

Step 1: Reduction of this compound

-

Preparation: Dissolve this compound in a suitable organic solvent (e.g., methanol, ethanol).

-

Reduction: Cool the solution in an ice bath and add a suitable reducing agent (e.g., sodium borohydride) portion-wise while stirring.

-

Quenching: After the reaction is complete (monitored by TLC), slowly add water or dilute acid to quench the excess reducing agent.

-

Extraction & Isolation: Extract the product, 3-Phenoxybenzyl alcohol, with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it, and concentrate to obtain the alcohol intermediate.

Step 2: Esterification to Permethrin

-

Preparation: Dissolve the 3-Phenoxybenzyl alcohol from Step 1 in a suitable solvent such as toluene or dichloromethane.[7][8]

-

Coupling: Add 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (maintaining a specific cis:trans isomeric ratio, e.g., 40:60).[7][8] A base like pyridine may be used as an acid scavenger.[7]

-

Reaction Conditions: Heat the reaction mixture to 80-85°C and maintain for several hours until completion.[7][8]

-

Work-up: After cooling, wash the reaction mixture with water and/or a dilute base to remove unreacted acid chloride and the base catalyst.

-

Purification: Dry the organic phase and remove the solvent under vacuum. The resulting crude Permethrin can be further purified by recrystallization from a solvent mixture like methanol and water.[8]

Quantitative Data: Permethrin Synthesis

Quantitative data for this multi-step synthesis is highly dependent on the specific reducing agents, solvents, and purification methods used. The cis:trans ratio of the final product is controlled by the isomeric ratio of the starting DV-acid chloride.[7][8]

| Parameter | Value | Reference |

| Step 2 Reaction Temperature | 80-85°C | [7][8] |

| Step 2 Solvent | Toluene, Dichloromethane, Ethyl Acetate | [7][8] |

| Acid Scavenger (optional) | Pyridine | [7] |

| Final Product Cis:Trans Ratio | 40:60 or 2:98 (controlled by reactant) | [7][8] |

Application Note 3: Synthesis of Fenvalerate

Similar to Cypermethrin, Fenvalerate is an α-cyano pyrethroid. Its synthesis involves the one-step reaction of this compound with sodium cyanide and a different acid chloride, 2-(4-chlorophenyl)-3-methylbutyryl chloride.

General Reaction Scheme: Fenvalerate Synthesis

This one-pot synthesis is catalyzed by triethylamine and offers high yields and purity.[10]

Caption: One-pot synthesis of Fenvalerate using a triethylamine catalyst.

Experimental Protocol: Fenvalerate Synthesis

This protocol is adapted from a high-yield patented method.[10]

-

Preparation: In a three-necked reaction flask, add 98.5% this compound (24.73g), 97% sodium cyanide (6.06g), water, toluene, and a catalytic amount of triethylamine.

-

Reactant Addition: While stirring, add a toluene solution of 2-(4-chlorophenyl)-3-methylbutyryl chloride (0.104 mmol).

-

Reaction: Allow the reaction to proceed overnight at room temperature.

-

Work-up: After the reaction is complete, separate the aqueous and organic layers.

-

Isolation: Evaporate the solvent from the organic layer to obtain the crude Fenvalerate product.

Quantitative Data: Fenvalerate Synthesis

| Reactant/Product | Purity (%) | Mass | Moles | Yield (%) | Reference |

| This compound | 98.5 | 24.73 g | ~0.124 | - | [10] |

| Sodium Cyanide | 97.0 | 6.06 g | ~0.121 | - | [10] |

| Acid Chloride | - | - | 0.104 mmol | - | [10] |

| Fenvalerate (original drug) | 97.3 | - | - | 99.4 | [10] |

| Note: The molar quantity for the acid chloride cited in the reference appears to be a typographical error and is likely much higher, stoichiometrically aligned with the other reactants. |

Summary Workflow: Pyrethroid Synthesis from this compound

This compound is a versatile starting point from which synthetic routes diverge to produce either α-cyano or non-α-cyano pyrethroids based on the chosen reaction pathway.

Caption: Divergent synthetic pathways from this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 3. Cypermethrin synthesis - chemicalbook [chemicalbook.com]

- 4. Cypermethrin | C22H19Cl2NO3 | CID 2912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijirset.com [ijirset.com]

- 6. CN102746191A - Synthesis method of cypermethrin compound - Google Patents [patents.google.com]

- 7. EP3506748A1 - Improved method for the synthesis of permethrin - Google Patents [patents.google.com]

- 8. US10647655B2 - Method for the synthesis of permethrin - Google Patents [patents.google.com]

- 9. Permethrin - Wikipedia [en.wikipedia.org]

- 10. CN1609099A - The preparation method of fenvalerate - Google Patents [patents.google.com]

Experimental protocol for the synthesis of cypermethrin from 3-Phenoxybenzaldehyde

Topic: Experimental Protocol for the Synthesis of Cypermethrin from 3-Phenoxybenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the synthesis of Cypermethrin, a broad-spectrum synthetic pyrethroid insecticide. The synthesis is achieved via a one-pot reaction involving the esterification of the cyanohydrin formed in situ from this compound. This method is efficient, leading to high yields of the final product. The protocol includes a comprehensive list of materials, step-by-step procedures, and critical safety information. All quantitative data is summarized for clarity, and a visual workflow diagram is provided to guide researchers through the process.

Introduction

Cypermethrin is a Type II pyrethroid insecticide widely used in agriculture and public health to control a variety of pests.[1] Its chemical structure consists of a cyclopropanecarboxylate ester linked to an α-cyano-3-phenoxybenzyl alcohol moiety. The synthesis of Cypermethrin can be efficiently accomplished through the condensation of this compound with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acyl chloride).[2][3] This protocol details a robust one-pot synthesis where this compound reacts with sodium cyanide to form an intermediate cyanohydrin, which is subsequently esterified with the DV-acyl chloride to yield Cypermethrin.[4][5] This approach is advantageous due to its high yield and simplified reaction setup.

Materials and Methods

Materials:

-

This compound (≥98.5% purity)[5]

-

3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acyl chloride) (≥98% purity)[5]

-

Sodium Cyanide (NaCN)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Sodium Hydroxide (NaOH), 2 N aqueous solution

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Deionized Water

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Experimental Protocol

One-Pot Synthesis of Cypermethrin

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of sodium cyanide (2.40 g, 0.049 mole) in a 1:1 (v/v) mixture of deionized water and tetrahydrofuran (50 ml).[4]

-

Cooling: Cool the stirred solution to 15°C using an ice bath.[4]

-

Addition of Reactants: Prepare a mixture of this compound (7.00 g, 0.035 mole) and 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride (10.00 g, 0.042 mole). Add this mixture dropwise to the cooled sodium cyanide solution over a period of 30 minutes.[4]

-

Reaction: Maintain the reaction mixture at 15°C and continue stirring for an additional 2 hours.[4]

-

Extraction: After the reaction is complete, transfer the mixture to a separatory funnel and extract the product three times with dichloromethane (40 ml each time).[4]

-

Washing: Combine the organic layers. Wash the combined organic phase once with 50 ml of 2 N aqueous sodium hydroxide solution, followed by four washes with 50 ml portions of deionized water, or until the pH of the aqueous layer is approximately 6.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product, α-cyano-3-phenoxybenzyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate (Cypermethrin).[4]

Safety Precautions

-

Sodium Cyanide (NaCN): Highly toxic and fatal if swallowed, inhaled, or in contact with skin. Handle only in a well-ventilated fume hood. Contact with acid releases extremely toxic cyanide gas.

-

Acyl Chloride: Corrosive and reacts with moisture. Handle with care.

-

Solvents: Dichloromethane and Tetrahydrofuran are volatile and flammable. Avoid inhalation and skin contact.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the synthesis protocol.

| Parameter | Value | Reference |

| Starting Material | This compound | [4] |

| Key Reagents | Sodium Cyanide, DV-acyl chloride | [4] |

| Solvent System | Water/Tetrahydrofuran (1:1) | [4] |

| Reaction Temperature | 15°C | [4] |

| Reaction Time | 2.5 hours total | [4] |

| Product Yield | 95.5% | [4] |

| Product Purity | ≥98.5% | [5] |

Experimental Workflow and Pathway Diagrams

The logical flow of the experimental protocol is visualized below.

Caption: Workflow for the one-pot synthesis of Cypermethrin.

The chemical transformation pathway is outlined in the diagram below.

Caption: Synthesis of Cypermethrin from this compound.

References

- 1. Cypermethrin Degradation Pathway [eawag-bbd.ethz.ch]

- 2. Cypermethrin | C22H19Cl2NO3 | CID 2912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijirset.com [ijirset.com]

- 4. Cypermethrin synthesis - chemicalbook [chemicalbook.com]

- 5. CN102746191A - Synthesis method of cypermethrin compound - Google Patents [patents.google.com]

Application Notes and Protocols: Reaction Mechanisms of 3-Phenoxybenzaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxybenzaldehyde is a crucial intermediate in the synthesis of a wide range of organic molecules, most notably pyrethroid insecticides.[1] Its versatile reactivity allows for the formation of various key functional groups, making it a valuable building block in medicinal chemistry and drug development. This document provides detailed application notes and protocols for several key reaction mechanisms involving this compound, including hydrogenation, hydrocyanation, the Perkin reaction, the Wittig reaction, and Grignard reactions. The information is presented to aid researchers in the efficient design and execution of synthetic routes utilizing this important aldehyde.

Catalytic Hydrogenation to 3-Phenoxybenzyl Alcohol

The reduction of this compound to 3-phenoxybenzyl alcohol is a fundamental transformation, as the resulting alcohol is a key component in the synthesis of many pyrethroid esters.[2] This reduction is typically achieved through catalytic hydrogenation.

Reaction Mechanism

The catalytic hydrogenation of an aldehyde involves the addition of hydrogen across the carbonyl double bond. The reaction proceeds on the surface of a metal catalyst, where hydrogen gas is adsorbed and dissociates into atomic hydrogen. The aldehyde also adsorbs onto the catalyst surface, and the hydrogen atoms are then transferred to the carbonyl carbon and oxygen, resulting in the corresponding alcohol.

Experimental Protocols

Protocol 1: Liquid-Phase Hydrogenation using Raney Nickel Catalyst

This protocol is based on the kinetic study of the liquid-phase hydrogenation of this compound.[3]

-

Materials: this compound, Raney Nickel catalyst, Solvent (e.g., methanol, ethanol, isopropanol), Hydrogen gas, High-pressure reactor.

-

Procedure:

-

In a high-pressure autoclave, prepare a solution of this compound in the chosen solvent.

-

Add the Raney Nickel catalyst to the solution. The catalyst loading can be varied to optimize the reaction rate.

-

Seal the reactor and purge with nitrogen gas to remove any air.

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Heat the reaction mixture to the specified temperature with vigorous stirring.

-

Monitor the reaction progress by techniques such as TLC or GC.

-

Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

The solvent is removed under reduced pressure to yield the crude 3-phenoxybenzyl alcohol, which can be further purified by distillation or chromatography.

-

Quantitative Data

The following table summarizes the effect of various reaction parameters on the hydrogenation of this compound using a Raney Nickel catalyst.[3]

| Parameter | Range Studied | Effect on Reaction Rate |

| Hydrogen Partial Pressure | 500-2000 kPa | First order with respect to hydrogen pressure. |

| Catalyst Loading | 1.6-6.4 g/L | First order with respect to catalyst loading. |

| This compound Conc. | 0.2-0.8 mol/L | First order with respect to substrate concentration. |

| Temperature | 333-363 K | Rate increases with temperature. |

Protocol 2: Oxidation of 3-Phenoxybenzyl Alcohol to this compound

This protocol describes the reverse reaction, the oxidation of 3-phenoxybenzyl alcohol, which can be useful for purification or in situations where the alcohol is the starting material.[4]

-

Materials: 3-phenoxybenzyl alcohol, Platinum metal catalyst, Lead and/or bismuth activator, Aqueous alkali (e.g., NaOH), Oxygen-containing gas (e.g., air).

-

Procedure:

-

In a reaction vessel, combine the aqueous alkali, platinum metal catalyst, and the activator.

-

Add the 3-phenoxybenzyl alcohol to the mixture. An inert organic solvent can be used if necessary.

-

Introduce an oxygen-containing gas into the reaction mixture while stirring vigorously.

-

Maintain the reaction at a temperature between 0°C and 110°C.

-

Monitor the reaction progress.

-

Upon completion, separate the organic and aqueous phases.

-

Extract the aqueous phase with a suitable organic solvent (e.g., ether).

-

Combine the organic phases, dry over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent to obtain this compound.

-

Quantitative Data

A specific example from a patent demonstrates the yield of this oxidation reaction.[4]

| Starting Material | Product | Conversion (%) | Yield (%) | Selectivity (%) |

| 3-Phenoxybenzyl alcohol | This compound | 98.8 | 93 | 94 |

Experimental Workflow: Catalytic Hydrogenation

Caption: Workflow for the catalytic hydrogenation of this compound.

Hydrocyanation to this compound Cyanohydrin

The addition of hydrogen cyanide to this compound forms a cyanohydrin, a key intermediate in the synthesis of certain pyrethroid insecticides like deltamethrin and esfenvalerate.[5] Enantioselective synthesis is often desired to produce the more active stereoisomer.

Reaction Mechanism

The hydrocyanation of an aldehyde involves the nucleophilic addition of a cyanide ion to the carbonyl carbon. The reaction can be catalyzed by a base, which deprotonates hydrogen cyanide to generate the cyanide nucleophile. In asymmetric hydrocyanation, a chiral catalyst, often an enzyme like a hydroxynitrile lyase (HNL), is used to control the stereochemistry of the newly formed chiral center.

Experimental Protocols

Protocol 3: Enzymatic Synthesis of (S)-3-Phenoxybenzaldehyde Cyanohydrin

This protocol is based on a patented method for the enzymatic preparation of (S)-cyanohydrins.

-

Materials: this compound, Potassium cyanide (KCN) or Hydrogen cyanide (HCN), Hydroxynitrile lyase (HNL) from Pichia pastoris, Citric acid buffer, Methyl tert-butyl ether (MTBE).

-

Procedure:

-

Prepare an aqueous citric acid buffer and adjust the pH to the optimal range for the enzyme (e.g., pH 4.0-4.5).

-

In a reaction vessel, combine the buffer, the HNL enzyme solution, and a solution of this compound in an organic solvent like MTBE to create a two-phase system.

-

Add a solution of KCN or introduce HCN gas to the reaction mixture while stirring vigorously.

-

Maintain the reaction at a controlled temperature (e.g., 15-20°C).

-

Monitor the reaction for conversion and enantiomeric excess (e.e.) using chiral HPLC or GC.

-

Upon completion, separate the organic and aqueous layers.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry, and evaporate the solvent to obtain the (S)-3-phenoxybenzaldehyde cyanohydrin.

-

Quantitative Data

The following table presents results from an enzymatic hydrocyanation experiment.

| Substrate | Enzyme | pH | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Purity (%) |

| m-Phenoxybenzaldehyde | Hnl from Pichia pastoris | 4.0-4.5 | 92.7 | 90.6 (S) | 91.4 |

Reaction Mechanism: Enzymatic Hydrocyanation

Caption: Mechanism of enantioselective hydrocyanation catalyzed by HNL.

Perkin Reaction for the Synthesis of 3-Phenoxycinnamic Acid

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids, known as cinnamic acids, from aromatic aldehydes. This reaction can be applied to this compound to produce 3-phenoxycinnamic acid and its derivatives.

Reaction Mechanism

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding carboxylic acid, which acts as a base. The base abstracts an α-proton from the anhydride to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A series of subsequent steps including dehydration and hydrolysis yield the final α,β-unsaturated carboxylic acid.

Experimental Protocols

Protocol 4: Synthesis of 3-Phenoxycinnamic Acid

-

Materials: this compound, Acetic anhydride, Anhydrous potassium acetate, Toluene.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine this compound, acetic anhydride, and anhydrous potassium acetate.

-

Heat the mixture to reflux with stirring.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Add water to the reaction mixture to hydrolyze the excess acetic anhydride.

-

The product may precipitate upon cooling or after acidification. If not, extract the product with a suitable organic solvent.

-

The crude product can be purified by recrystallization.

-

Quantitative Data

While specific data for this compound is limited in readily available literature, the following table provides typical yields for the Perkin reaction with various substituted benzaldehydes, which can serve as a reference.

| Benzaldehyde Derivative | Yield of Cinnamic Acid (%) |

| Benzaldehyde | 70-75 |

| 4-Methylbenzaldehyde | 33 |

| 2-Chlorobenzaldehyde | 71 |

| 4-Chlorobenzaldehyde | 52 |

Reaction Mechanism: Perkin Reaction

Caption: Generalized mechanism of the Perkin reaction.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. It offers excellent control over the position of the newly formed double bond.

Reaction Mechanism

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). The ylide is typically prepared by treating a phosphonium salt with a strong base. The reaction proceeds through a betaine or an oxaphosphetane intermediate, which then decomposes to form the alkene and triphenylphosphine oxide. The high stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.

Experimental Protocols

Protocol 5: Olefination of this compound

-

Materials: this compound, a phosphonium salt (e.g., methyltriphenylphosphonium bromide), a strong base (e.g., n-butyllithium or sodium hydride), Anhydrous solvent (e.g., THF or DMSO).

-

Procedure (for in situ ylide generation):

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in the anhydrous solvent.

-

Cool the suspension in an ice bath or dry ice/acetone bath.

-

Slowly add the strong base to the suspension with stirring to generate the ylide (a color change is often observed).

-

After the ylide has formed, add a solution of this compound in the same anhydrous solvent dropwise at a low temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography to separate the alkene from triphenylphosphine oxide.

-

Quantitative Data

Experimental Workflow: Wittig Reaction

Caption: General workflow for the Wittig reaction.

Grignard Reaction for Carbon-Carbon Bond Formation

Grignard reactions are a cornerstone of organic synthesis, allowing for the formation of new carbon-carbon bonds through the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.

Reaction Mechanism

The Grignard reagent is a strong nucleophile and a strong base. The carbon-magnesium bond is highly polarized, with the carbon atom being nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a magnesium alkoxide intermediate. Subsequent workup with an aqueous acid protonates the alkoxide to yield the corresponding secondary alcohol.

Experimental Protocols

Protocol 6: Addition of a Grignard Reagent to this compound

-

Materials: this compound, Magnesium turnings, An organohalide (e.g., methyl iodide, bromobenzene), Anhydrous diethyl ether or THF, Iodine crystal (optional, as an initiator), Aqueous acid (e.g., HCl or H₂SO₄).

-

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place the magnesium turnings under an inert atmosphere.

-

Add a small crystal of iodine if necessary to initiate the reaction.

-

Add a solution of the organohalide in anhydrous ether or THF dropwise to the magnesium turnings at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for a short period to ensure complete formation of the Grignard reagent.

-

-

Reaction with this compound:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Add a solution of this compound in anhydrous ether or THF dropwise to the Grignard reagent with stirring.

-

After the addition is complete, allow the reaction to stir at room temperature.

-

-

Work-up:

-

Carefully pour the reaction mixture into a beaker containing ice and a dilute aqueous acid solution to quench the reaction and protonate the alkoxide.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with ether.

-

Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

-

The resulting secondary alcohol can be purified by chromatography or distillation.

-

-

Quantitative Data

Reaction Mechanism: Grignard Reaction

References

Synthesis of 3-phenoxymandelonitrile from 3-phenoxybenzaldehyde

Application Notes: Synthesis of 3-phenoxymandelonitrile

Introduction

3-phenoxymandelonitrile, also known as 3-phenoxy-α-cyanobenzyl alcohol, is a crucial chiral intermediate in the synthesis of several commercial pyrethroid insecticides, including deltamethrin, esfenvalerate, and flumethrin.[1][2][3] The biological activity of these insecticides is highly dependent on the stereochemistry of the alcohol component, with the (S)-enantiomer of 3-phenoxymandelonitrile being the desired building block for the most potent products.[3][4] These application notes provide detailed protocols for the synthesis of both racemic and enantiomerically enriched 3-phenoxymandelonitrile from 3-phenoxybenzaldehyde.

Chemical Reaction Pathways

The synthesis can be approached through several routes, including direct chemical synthesis to form a racemic mixture, followed by resolution, or direct asymmetric synthesis using biocatalysts.

Figure 1. Overview of synthetic routes to (S)-3-phenoxymandelonitrile.

Experimental Protocols

Protocol 1: Synthesis of Racemic 3-phenoxymandelonitrile Acetate

This protocol describes the synthesis of the racemic acetate intermediate via a phase-transfer catalyzed reaction.

-

Reaction Setup: In a well-ventilated fume hood, combine this compound (1 eq.), sodium cyanide (1.5 eq.), and a phase-transfer catalyst such as benzyltriethylammonium chloride (0.05 eq.) in a biphasic mixture of dichloromethane (DCM) and water.[1]

-

Reagent Addition: Cool the mixture in an ice bath. Slowly add acetic anhydride (1.2 eq.) to the reaction mixture while maintaining vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, separate the organic layer. Wash the organic phase sequentially with water, saturated sodium bicarbonate solution, and brine.

-